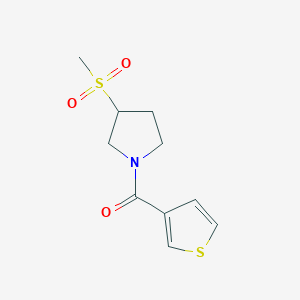

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Beschreibung

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a small-molecule compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position and a thiophen-3-yl methanone moiety. The thiophene ring contributes aromaticity and π-π stacking interactions, while the methanone linker provides rigidity. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and heterocyclic drug candidates .

Eigenschaften

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S2/c1-16(13,14)9-2-4-11(6-9)10(12)8-3-5-15-7-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUXHCLLLGRQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

Attachment of the Thiophene Ring: The thiophene ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Research indicates that (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone may serve as a pharmacophore in drug design. Its derivatives are being investigated for anti-inflammatory and anticancer properties. For instance, compounds derived from this structure have shown promise as selective inhibitors of Janus kinase (JAK), which is crucial in the treatment of various inflammatory diseases and cancers .

Case Study: JAK Inhibition

A study demonstrated that derivatives of this compound exhibited selective JAK1 inhibition, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis and certain cancers . This positions (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone as a valuable scaffold for developing new anti-inflammatory and anticancer agents.

Organic Synthesis

Intermediate in Chemical Reactions

The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it a versatile building block in organic synthesis .

Common Reactions

The compound can be subjected to:

- Oxidation: Leading to sulfoxides and sulfones.

- Reduction: Converting the methanone group into hydroxyl derivatives.

- Substitution: Allowing for the introduction of different functional groups at the thiophene ring.

Material Science

Development of Organic Electronics

In material science, (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is explored for its potential use in organic electronic materials. Its unique electronic properties may facilitate applications in organic semiconductors and light-emitting diodes (LEDs) .

Summary of Applications

Wirkmechanismus

The mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

*Calculated based on molecular formulas.

Substituent Effects

- Methylsulfonyl vs. Hydroxyl (Pyrrolidine Derivatives): The methylsulfonyl group in the target compound increases hydrophilicity compared to the hydroxyl substituent in (R)-(3-hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone . This may enhance aqueous solubility and metabolic stability.

- Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene substitution (3-yl vs. 2-yl) alters electronic distribution and steric interactions. For example, thiophen-2-yl derivatives (e.g., impurities) are more common in dopamine receptor ligands, whereas thiophen-3-yl motifs appear in kinase inhibitors .

Physicochemical Properties

- LogP and Solubility: The methylsulfonyl group reduces logP (predicted ~1.5) compared to the methyl-substituted thiophen-2-yl analog (logP ~2.3) . This suggests improved solubility for the target compound.

- Thermal Stability: Methylsulfonyl derivatives (e.g., ) exhibit higher melting points (>200°C) than hydroxylated analogs (e.g., 227–230°C in ), likely due to stronger intermolecular interactions .

Biologische Aktivität

The compound (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C10H13NO3S2

- Molecular Weight: 259.3 g/mol

- Structural Features:

- Pyrrolidine ring

- Methylsulfonyl group

- Thiophene ring

- Methanone functional group

Synthesis Overview

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring: Cyclization of appropriate amine precursors.

- Introduction of the Methylsulfonyl Group: Sulfonylation using methylsulfonyl chloride.

- Attachment of the Thiophene Ring: Coupling reactions such as palladium-catalyzed cross-coupling.

- Formation of the Methanone Group: Finalization through further chemical modifications.

Medicinal Applications

Research indicates that (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone exhibits various biological activities:

1. Anti-inflammatory Properties:

- The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

2. Anticancer Activity:

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cells, indicating promising anticancer properties .

3. GSK-3β Inhibition:

- The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target in neurodegenerative diseases like Alzheimer's. It was shown to reduce neuroinflammation markers significantly .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | BV-2 Microglial Cells | <10 | |

| Cytotoxicity | HT-29 Cancer Cells | 15 | |

| GSK-3β Inhibition | GSK-3β Enzyme Assay | 45.8 |

Case Study: Neuroinflammation

In a study focused on neuroinflammation, (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone was tested in an LPS-induced inflammation model. The results indicated a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines, supporting its potential for treating neurodegenerative conditions .

The mechanism by which (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity: By targeting specific kinases like GSK-3β, the compound may modulate signaling pathways involved in inflammation and cancer progression.

- Receptor Interaction: The presence of the thiophene ring may enhance binding affinity to biological targets due to its unique electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.